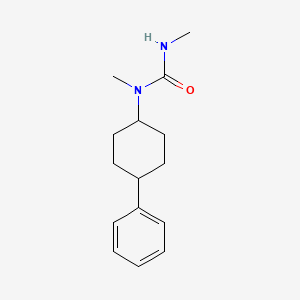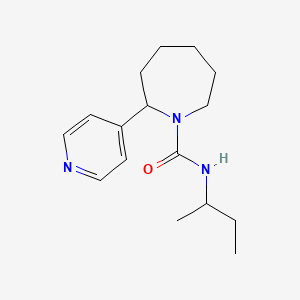
N-butan-2-yl-2-pyridin-4-ylazepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butan-2-yl-2-pyridin-4-ylazepane-1-carboxamide, also known as JNJ-38431055, is a novel compound that has garnered significant interest in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
N-butan-2-yl-2-pyridin-4-ylazepane-1-carboxamide exerts its pharmacological effects by acting as a selective antagonist of the dopamine D3 receptor. It has been shown to have a high affinity for the D3 receptor and to exhibit significant selectivity over other dopamine receptor subtypes. This mechanism of action suggests that N-butan-2-yl-2-pyridin-4-ylazepane-1-carboxamide may be useful in the treatment of disorders that are associated with dysregulation of the dopamine system.
Biochemical and Physiological Effects
N-butan-2-yl-2-pyridin-4-ylazepane-1-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to improve cognitive function in animal models of Alzheimer's disease and to reduce the symptoms of schizophrenia in human patients. Additionally, it has been shown to have anti-tumor activity in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-butan-2-yl-2-pyridin-4-ylazepane-1-carboxamide is its high selectivity for the dopamine D3 receptor. This selectivity makes it a valuable tool for studying the role of the D3 receptor in various physiological and pathological processes. However, one limitation of N-butan-2-yl-2-pyridin-4-ylazepane-1-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-butan-2-yl-2-pyridin-4-ylazepane-1-carboxamide. One area of interest is the development of more potent and selective D3 receptor antagonists that may be useful in the treatment of various disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-butan-2-yl-2-pyridin-4-ylazepane-1-carboxamide in different disease states. Finally, investigations into the pharmacokinetics and pharmacodynamics of N-butan-2-yl-2-pyridin-4-ylazepane-1-carboxamide may help to optimize its use in clinical settings.
Conclusion
N-butan-2-yl-2-pyridin-4-ylazepane-1-carboxamide is a novel compound that has shown promise in the treatment of various disorders. Its high selectivity for the dopamine D3 receptor makes it a valuable tool for studying the role of this receptor in different physiological and pathological processes. Further research is needed to fully elucidate the mechanisms of action of N-butan-2-yl-2-pyridin-4-ylazepane-1-carboxamide and to optimize its use in clinical settings.
Méthodes De Synthèse
The synthesis of N-butan-2-yl-2-pyridin-4-ylazepane-1-carboxamide involves the reaction between 2-pyridin-4-ylazepan-1-amine and butan-2-ol in the presence of a catalyst. The reaction proceeds under reflux conditions and yields the desired product in high purity and yield.
Applications De Recherche Scientifique
N-butan-2-yl-2-pyridin-4-ylazepane-1-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit promising results in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, it has been investigated for its potential use in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
N-butan-2-yl-2-pyridin-4-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-3-13(2)18-16(20)19-12-6-4-5-7-15(19)14-8-10-17-11-9-14/h8-11,13,15H,3-7,12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTIHUCMCCWQMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)N1CCCCCC1C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

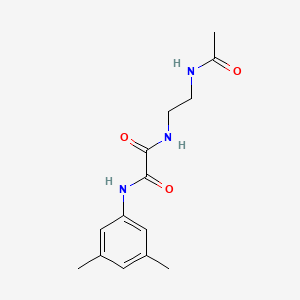
![N-[2-(dimethylamino)pyridin-3-yl]nicotinamide](/img/structure/B7529728.png)
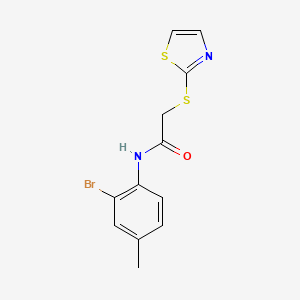
![1-[4-(5-Nitrothiophene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7529740.png)
![N-methyl-N-[phenyl(pyridin-2-yl)methyl]methanesulfonamide](/img/structure/B7529743.png)
![N-[2-(1-methylpyrazol-4-yl)ethyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7529753.png)
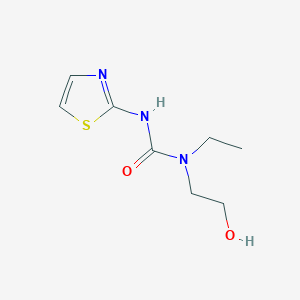
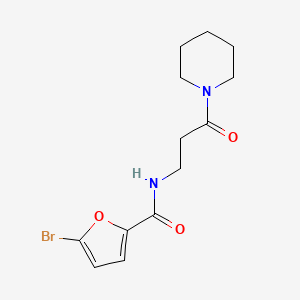
![1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea](/img/structure/B7529784.png)
![N-[4-[2-(dimethylamino)ethoxy]phenyl]cyclopentanecarboxamide](/img/structure/B7529793.png)
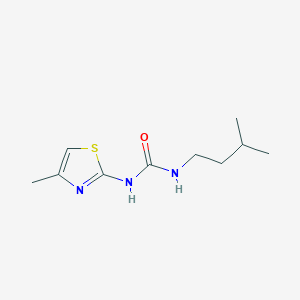
![N-[[5-(4-bromophenyl)furan-2-yl]methyl]cyclopropanamine](/img/structure/B7529813.png)

